molecular formula C17H25NO5S B176194 (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate CAS No. 128510-88-3

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B176194
CAS No.: 128510-88-3
M. Wt: 355.5 g/mol
InChI Key: VSVOPDINJSHSBZ-CQSZACIVSA-N
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Description

®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The tosyloxy group in ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where the tosyloxy group is replaced by a nucleophile.

    Reduction Reactions: The compound can undergo reduction reactions to remove the tosyloxy group and form the corresponding alcohol.

    Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups into the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying their structure and function.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its ability to act as a reactive intermediate in chemical reactions. The tosyloxy group is a good leaving group, which makes the compound highly reactive in nucleophilic substitution reactions. The pyrrolidine ring provides structural rigidity and can interact with various molecular targets, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.

    tert-Butyl 2-((methanesulfonyloxy)methyl)pyrrolidine-1-carboxylate: A similar compound with a methanesulfonyloxy group instead of a tosyloxy group.

    tert-Butyl 2-((bromomethyl)pyrrolidine-1-carboxylate: A similar compound with a bromomethyl group instead of a tosyloxy group.

Uniqueness

®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry (R-configuration) and the presence of the tosyloxy group, which provides distinct reactivity compared to other similar compounds. The stereochemistry can influence the compound’s interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVOPDINJSHSBZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471947
Record name (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128510-88-3
Record name (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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